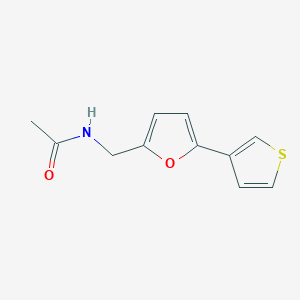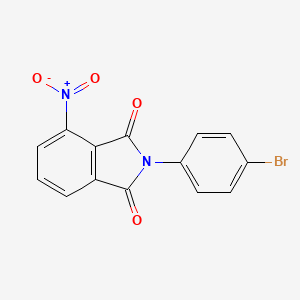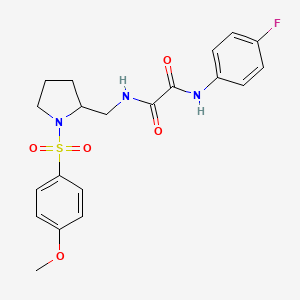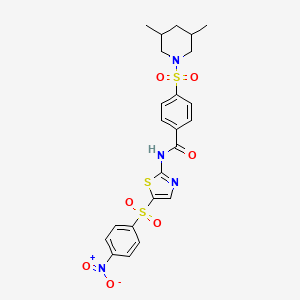![molecular formula C20H25N3O3 B2368052 2-[bis(furan-2-ylmethyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide CAS No. 931655-87-7](/img/structure/B2368052.png)
2-[bis(furan-2-ylmethyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[bis(furan-2-ylmethyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide is a complex organic compound that features a unique structure incorporating furan rings, a cyanocyclohexyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(furan-2-ylmethyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of furan-2-carbaldehyde with an amine to form a bis(furan-2-ylmethyl)amine intermediate. This intermediate is then reacted with N-(1-cyanocyclohexyl)-N-methylacetamide under suitable conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high efficiency and scalability. The choice of solvents and catalysts is crucial to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[bis(furan-2-ylmethyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted acetamide derivatives
Scientific Research Applications
2-[bis(furan-2-ylmethyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties
Mechanism of Action
The mechanism of action of 2-[bis(furan-2-ylmethyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan rings and the acetamide moiety play a crucial role in binding to these targets, leading to the modulation of biological pathways. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications .
Comparison with Similar Compounds
Similar Compounds
2,5-bis(aminomethyl)furan: A similar compound with two aminomethyl groups attached to a furan ring.
2,5-bis(N-methyl-aminomethyl)furan: Another related compound with N-methyl-aminomethyl groups.
Bis(benzimidazole) complexes: Compounds containing benzimidazole rings, which share some structural similarities with furan derivatives
Uniqueness
2-[bis(furan-2-ylmethyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide is unique due to its combination of furan rings, a cyanocyclohexyl group, and an acetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-[bis(furan-2-ylmethyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-22(20(16-21)9-3-2-4-10-20)19(24)15-23(13-17-7-5-11-25-17)14-18-8-6-12-26-18/h5-8,11-12H,2-4,9-10,13-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSJGISGKJLMFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CN(CC1=CC=CO1)CC2=CC=CO2)C3(CCCCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2367970.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2367971.png)


![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2367976.png)

![N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2367981.png)

![N-ethyl-4-oxo-N-(o-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2367984.png)
![5-[(2,4-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2367985.png)
![3-(2-fluorophenoxy)-2-methyl-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one](/img/structure/B2367986.png)

![N-Methyl-N-[2-oxo-2-[4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2367991.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2367992.png)
